molecular formula C12H12N2O4S B2403495 Acide N-(6-méthoxy-benzothiazol-2-yl)succinamique CAS No. 92340-65-3

Acide N-(6-méthoxy-benzothiazol-2-yl)succinamique

Numéro de catalogue: B2403495
Numéro CAS: 92340-65-3
Poids moléculaire: 280.3
Clé InChI: GMYHIQLHBHMJEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and a succinamic acid moiety attached to the nitrogen atom of the benzothiazole ring

Applications De Recherche Scientifique

The compound has shown promise as a bioactive molecule with the following potential activities:

  • Antimicrobial Properties : Benzothiazole derivatives are known for their antimicrobial activity. The methoxy substitution may enhance this property, making it a candidate for further investigation in treating bacterial infections.
  • Antifungal Activity : Similar to other benzothiazole compounds, N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid may exhibit antifungal properties, warranting studies against various fungal pathogens.
  • Anticancer Potential : Preliminary research indicates that compounds with benzothiazole structures can inhibit cancer cell proliferation. The unique structure of this compound could interact with specific biological targets involved in cancer progression.

Medicinal Applications

The therapeutic potential of N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid includes:

  • Cancer Treatment : The compound's structural features suggest it could be developed as an anticancer agent. Its efficacy against specific cancer types should be evaluated through in vitro and in vivo studies.
  • Infectious Disease Treatment : Given its antimicrobial properties, it may serve as a therapeutic agent against infectious diseases, particularly those resistant to current treatments.

Industrial Applications

In the industrial sector, N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid can function as:

  • Intermediate in Pharmaceutical Synthesis : The compound's unique structure allows it to serve as an intermediate in the synthesis of other bioactive molecules, potentially leading to new drug discoveries.
  • Agrochemical Production : Its biological activity may extend to agricultural applications, where it could be used in developing new agrochemicals.

Case Studies and Research Findings

While comprehensive literature specifically detailing N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid remains limited, related studies on benzothiazole derivatives provide insights into its potential applications:

  • Anticancer Activity : Research on benzothiazole derivatives has demonstrated their ability to inhibit specific cancer cell lines. For instance, compounds targeting α4β1 integrin have shown promising results in lymphoma models, suggesting that similar mechanisms may be explored for N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid .
  • Antimicrobial Studies : A study highlighted the antibacterial properties of various thiazole derivatives when combined with cell-penetrating peptides, indicating that hybrid approaches could enhance the efficacy of compounds like N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid against resistant strains .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related benzothiazole compounds have shown that modifications can significantly affect solubility and tissue distribution, which are crucial for developing effective therapeutics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid typically involves the reaction of 6-methoxybenzothiazole with succinic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a hydroxylated derivative.

    Reduction: The carbonyl groups in the succinamic acid moiety can be reduced to form the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens, alkyl groups, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Hydroxylated derivatives of N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid.

    Reduction: Alcohol derivatives of the succinamic acid moiety.

    Substitution: Halogenated, alkylated, or aminated derivatives of the benzothiazole ring.

Comparaison Avec Des Composés Similaires

N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid can be compared with other benzothiazole derivatives to highlight its uniqueness:

    N-(6-Methoxy-benzothiazol-2-yl)-acetamide: This compound has a similar structure but with an acetamide group instead of a succinamic acid moiety. It may exhibit different biological activities and chemical reactivity.

    2-Chloro-N-(6-methoxy-benzothiazol-2-yl)-acetamide: This derivative contains a chloro group, which can significantly alter its chemical properties and biological activity.

    (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester: This compound has a carbamic acid ester group, which may affect its solubility and stability compared to N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid.

Activité Biologique

N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by research findings and relevant data tables.

Overview of Biological Activity

N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid has demonstrated potential in various biological applications, including:

  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Research indicates its efficacy in inhibiting the growth of cancer cells through various mechanisms.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation.

Target Enzymes and Pathways

The activity of N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid is primarily attributed to its ability to inhibit specific enzymes:

  • Tyrosine Kinase : Inhibition disrupts signaling pathways essential for cancer cell survival.
  • Aurora Kinase : This enzyme is crucial for cell division; its inhibition can lead to cell cycle arrest.
  • Topoisomerase II : Inhibition affects DNA replication and repair processes, leading to apoptosis in cancer cells.

The biochemical pathways affected by these inhibitions include:

  • Cell Cycle Progression : Disruption leads to cell cycle arrest.
  • DNA Replication : Impaired replication contributes to reduced cell proliferation.
  • Protein Degradation : Inhibition of the ubiquitin-proteasome system affects protein turnover.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid, it is beneficial to compare it with other benzothiazole derivatives:

Compound NameStructure ComparisonBiological Activity
N-(6-Methoxy-benzothiazol-2-yl)-acetamideSimilar structure with acetamide instead of succinamic acidVaries in activity
2-Chloro-N-(6-methoxy-benzothiazol-2-yl)-acetamideContains a chloro groupAltered chemical properties
(6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl esterHas a carbamic acid ester groupAffects solubility and stability

Research Findings

Recent studies have highlighted the biological activity of N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid:

  • Cytotoxicity Studies : In vitro studies using various cancer cell lines (e.g., HCT116, HeLa) demonstrated IC50 values indicating effective cytotoxicity. For instance, compounds derived from benzothiazole have shown IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 cells .
  • Antioxidative Activity : The compound's antioxidative capacity was assessed using several spectroscopic methods, revealing significant activity compared to standard antioxidants .
  • Enzyme Inhibition Assays : The compound effectively inhibited topoisomerase II and aurora kinase, leading to the conclusion that it may serve as a potential therapeutic agent for cancer treatment .

Case Study 1: Anticancer Activity

A study evaluated the effects of N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 3.1 µM), suggesting strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results showed effective inhibition at micromolar concentrations, supporting its use as a potential antimicrobial agent .

Propriétés

IUPAC Name

4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-18-7-2-3-8-9(6-7)19-12(13-8)14-10(15)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYHIQLHBHMJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.